molecular formula C12H18N2O3 B029027 N,N-diethyl-2-(4-nitrophenoxy)ethanamine CAS No. 19881-36-8

N,N-diethyl-2-(4-nitrophenoxy)ethanamine

Cat. No. B029027
CAS RN: 19881-36-8
M. Wt: 238.28 g/mol
InChI Key: ZLZZAXUKBHFTHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-diethyl-2-(4-nitrophenoxy)ethanamine and its derivatives has been achieved through different methods. One notable approach involves the reactions of 2-aminoethanols with p-chloronitrobenzene, facilitated by base-catalyzed Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzenesulphonamides in aqueous acetone or in methylene chloride containing 18-crown-6-complexed potassium hydroxide (Knipe, Sridhar, & Lound-Keast, 1977). Another method describes the preparation of enriched N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides and their conversion into N-methyl-N-(2-hydroxyethyl)-4-nitroanilines (Yilmaz & Shine, 1988).

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as diethyl 6-[4-(4′-nitrophenylazo)phenoxy]hexylmalonate, have been determined by X-ray analysis, providing insight into their crystalline forms and spatial arrangements (Hoffmann, Böhme, & Hartung, 1995). These studies are crucial for understanding the interaction potential and stability of N,N-diethyl-2-(4-nitrophenoxy)ethanamine derivatives.

Chemical Reactions and Properties

The reactivity of N,N-diethyl-2-(4-nitrophenoxy)ethanamine derivatives towards various chemical reactions, such as the base-catalyzed Smiles rearrangement, highlights their potential for further chemical modifications and applications in synthesis. The formation of highly functionalized N-hydroxypyrrole derivatives through [3+2] cycloaddition reactions of enamines and nitroso alkenes derived from phosphine oxides and phosphonates illustrates the compound's versatility in organic synthesis (de los Santos et al., 2009).

Physical Properties Analysis

The physical properties of N,N-diethyl-2-(4-nitrophenoxy)ethanamine, such as solubility, melting point, and crystallinity, are essential for its application in material science and chemical engineering. Studies focusing on the separation and characterization of similar compounds provide valuable data for the purification and application of this compound in various domains (Qiao-yun, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, define the potential uses of N,N-diethyl-2-(4-nitrophenoxy)ethanamine in chemical synthesis, materials science, and potentially pharmacology. The study of its interaction with cytochrome P450 enzymes and its inhibition of testosterone metabolism by CYP3A4 highlights the compound's biochemical relevance and potential therapeutic applications (Brandes, Queen, & LaBella, 2000).

Scientific Research Applications

  • DPPE binds with high affinity to the anti-estrogen binding site in male rat liver microsomes but does not interact with the estrogen receptor. This makes it an important probe for studying anti-estrogen binding sites and their biological relevance (Brandes & Hermonat, 1984).

  • Analogs of DPPE, like 2-(p-nitrophenoxy)-triethylamine, have been shown to accelerate rice growth and improve output by enhancing rice plant growth and yield (Rui, 2002).

  • Nickel(ii) complexes chelated by (amino)pyridine ligands, which include DPPE, can catalyze ethylene oligomerization, producing mainly ethylene dimers (C4) and trimmers (C6) (Nyamato, Ojwach, & Akerman, 2016).

  • A novel synthetic route using 2-nitrochlorobenzene offers a convenient and economical method to access 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in Silodosin, which is used for treating benign prostatic hyperplasia (Luo, Chen, Zhang, & Huang, 2008).

  • DPPE may improve survival in metastatic breast cancer patients by sensitizing cancer cells to chemotherapeutic agents, potentially modulating cancer cell proliferation and metastasis (Brandes, 2008).

  • DPPE combined with chemotherapy may enhance survival rates in advanced refractory cancer patients (Brandes, Simons, Bracken, & Warrington, 1994).

properties

IUPAC Name

N,N-diethyl-2-(4-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZZAXUKBHFTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173638
Record name Diethyl(2-(4-nitrophenoxy)ethyl)amine
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-(4-nitrophenoxy)ethanamine

CAS RN

19881-36-8
Record name N,N-Diethyl-2-(4-nitrophenoxy)ethanamine
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Record name Diethyl(2-(4-nitrophenoxy)ethyl)amine
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Record name Diethyl(2-(4-nitrophenoxy)ethyl)amine
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Record name Diethyl[2-(4-nitrophenoxy)ethyl]amine
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Synthesis routes and methods I

Procedure details

To a cold solution of 41.8 g of 4-nitrophenol in 250 ml of DMF was added 16.0 g of a 57% dispersion of sodium hydride in mineral oil, followed by 46.0 g of 2-diethylaminoethyl chloride. After 20 hours, the mixture was filtered, freed of solvent by evaporation under reduced pressure, the residue dissolved in ether and washed with water. Extraction with 2N hydrochloric acid and basification of the extract gave N,N-diethyl-2-(4-nitrophenoxy)ethanamine.
Quantity
41.8 g
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0 (± 1) mol
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250 mL
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46 g
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Synthesis routes and methods II

Procedure details

4-Nitrophenoxy sodium dihydrate (29.39 g), 2-(diethylamino)ethylchloride hydrochloride (25.60 g), potassium carbonate (30.17 g) and water (60 ml) were added into xylene (100 ml) and the mixture was heat-refluxed for 2 hours while mixing and continuously removing water by azeotropic distillation. After reaction, insolubles were removed by filtration. Filtrate was added with ethyl acetate (100 ml) and extracted 3 times with 1N HCl (100 ml). Aqueous layer was adjusted to pH 10 with 1N sodium hydroxide and oily substance separated was extracted 3 times with ethyl acetate (100 ml). Ethyl acetate solution was dehydrated with anhydrous magnesium sulfate and concentrated to obtain N,N-diethyl-2-(4-nitrophenoxy)ethylamine (28.19 g) as color-less oily substance.
Quantity
29.39 g
Type
reactant
Reaction Step One
Quantity
25.6 g
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reactant
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30.17 g
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60 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To the solution of 8.0 g (51 mMol) of 1-chloro-4-nitrobenzene and 6.0 g (6.8 mL; 51 mMol) of 2-diethylamino-ethanol in 50 mL of DMF at 0° C. is added 2.7 g of NaH portionwise over 2 h. After stirring another hour at rt, the reaction mixture is poured onto 300 mL of water and stirred. After filtering off some crystalline product, the aqeous layers are extracted with ethyl acetate. The combined organic layers are dried and evaporated to obtain diethyl-[2-(4-nitro-phenoxy)-ethyl]-amine. Title compound: ES-MS: 239 [M+H]+; single peak at tR=5.1 min (System 2).
Quantity
8 g
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reactant
Reaction Step One
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6.8 mL
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Quantity
2.7 g
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50 mL
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solvent
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Quantity
300 mL
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reactant
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Synthesis routes and methods IV

Procedure details

88.7 g (515.41 mmol) of (2-chloroethyl)diethylamine hydrochloride are added at ambient temperature to a suspension of 71.7 g (515.41 mmol) of p-nitrophenol and 284.94 g (2.061 mol) of potassium carbonate in 600 mL DMF and the reaction mixture is heated to 80° C. for 8 hours. The reaction mixture is evaporated down and the residue poured onto water and extracted with ethyl acetate. The organic phase is extracted three times with water and dried over sodium sulfate. The desiccant is filtered off and the filtrate is evaporated down. Yield: 110.52 g (90% of theory); C12H18N2O3 (M=238.28); Rf value: 0.52 (silica gel, dichloromethane/methanol (10:1)).
Quantity
88.7 g
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reactant
Reaction Step One
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71.7 g
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reactant
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284.94 g
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reactant
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Quantity
600 mL
Type
solvent
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YT Han, GI Choi, D Son, NJ Kim, H Yun… - Journal of medicinal …, 2012 - ACS Publications
Using the approach of ligand-based drug design, we discovered a novel series of 4,6-disubstituted 2-aminopyrimidines as RAGE inhibitors. In transgenic mouse models of AD, one of …
Number of citations: 66 pubs.acs.org
S Nikhar, I Siokas, L Schlicher, S Lee… - European journal of …, 2021 - Elsevier
Receptor interacting protein kinase-2 (RIPK2) is an enzyme involved in the transduction of pro-inflammatory nucleotide-binding oligomerization domain (NOD) cell signaling, a pathway …
Number of citations: 9 www.sciencedirect.com

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